molecular formula C14H8N2O5 B15177073 4,5-Dinitroanthracen-9(10H)-one CAS No. 71630-67-6

4,5-Dinitroanthracen-9(10H)-one

Cat. No.: B15177073
CAS No.: 71630-67-6
M. Wt: 284.22 g/mol
InChI Key: SHETWBIODFGNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a derivative of anthraquinone, characterized by the presence of two nitro groups at the 4 and 5 positions and a ketone group at the 9 position. This compound is known for its vibrant color and is used in various applications, including dyeing and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dinitroanthracen-9(10H)-one typically involves the nitration of anthraquinone derivatives. One common method is the reaction of anthraquinone with a mixture of nitric acid and sulfuric acid . The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired product. The general reaction can be represented as follows:

Anthraquinone+HNO3+H2SO4This compound\text{Anthraquinone} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} Anthraquinone+HNO3​+H2​SO4​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process also includes steps for the purification and isolation of the compound, such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

4,5-Dinitroanthracen-9(10H)-one undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the anthraquinone core.

Common Reagents and Conditions

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4,5-Diaminoanthracen-9(10H)-one.

    Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.

    Oxidation: Higher oxidation states of anthraquinone derivatives.

Scientific Research Applications

4,5-Dinitroanthracen-9(10H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dinitroanthracen-9(10H)-one involves its interaction with biological molecules and cellular pathways. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer research. The molecular targets and pathways involved include DNA, proteins, and cellular membranes.

Comparison with Similar Compounds

4,5-Dinitroanthracen-9(10H)-one can be compared with other similar compounds, such as:

    1,8-Dihydroxy-4,5-dinitroanthracene-9,10-dione: Similar structure but with hydroxyl groups at the 1 and 8 positions.

    4,5-Dinitroanthraquinone: Lacks the hydroxyl groups present in this compound.

    4,5-Dinitro-9,10-dioxoanthracene-1,8-diolate: Contains additional oxygen atoms in the structure.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research and industrial contexts.

Properties

IUPAC Name

4,5-dinitro-10H-anthracen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5/c17-14-8-3-1-5-12(15(18)19)10(8)7-11-9(14)4-2-6-13(11)16(20)21/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHETWBIODFGNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)C3=C1C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992208
Record name 4,5-Dinitroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71630-67-6
Record name 4,5-Dinitro-9(10H)-anthracenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71630-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dinitroanthracen-9(10H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071630676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dinitroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dinitroanthracen-9(10H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.827
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.